Luteolin 5-glucuronide
Description
Taxonomic Position within Flavonoid Compounds
Luteolin 5-glucuronide is a flavone derivative classified under the broader category of flavonoids, a class of polyphenolic secondary metabolites ubiquitous in plants. Flavonoids share a 15-carbon skeleton (C6-C3-C6) comprising two aromatic rings (A and B) linked by a heterocyclic pyran ring (C). Within this hierarchy, this compound belongs to the flavone subgroup, characterized by a double bond between C2 and C3 and the absence of a hydroxyl group at C3.
Luteolin, the aglycone of this compound, is a tetrahydroxyflavone with hydroxyl groups at positions 5, 7, 3′, and 4′. Glucuronidation at the 5-position distinguishes this compound from other conjugates, such as luteolin 7-glucuronide or luteolin 3′-glucuronide. This structural modification involves the covalent attachment of β-D-glucuronic acid to the hydroxyl group at position 5 of the A-ring (Table 1).
Table 1: Structural Comparison of Luteolin Glucuronides
| Position | Molecular Formula | Natural Sources | Key References |
|---|---|---|---|
| 5-O | C₂₁H₁₈O₁₂ | Daphne genkwa, Equisetum | |
| 7-O | C₂₁H₁₈O₁₂ | Perilla frutescens, Rye | |
| 3′-O | C₂₁H₁₈O₁₂ | Salvia officinalis |
Historical Context and Discovery
The discovery of this compound is rooted in advancements in phytochemical isolation techniques during the late 20th century. Early studies on luteolin derivatives focused on their roles in plant defense and pigmentation. The specific identification of this compound emerged alongside the development of high-resolution chromatographic and mass spectrometric methods, which enabled the differentiation of structurally similar glucuronides.
PubChem records indicate that this compound was first cataloged in 2009 (CID 44258130), though its natural occurrence in plants like Daphne genkwa and Equisetum arvense was documented earlier in phytochemical surveys. Unlike its 7-O-glucuronide counterpart, which is abundant in Perilla frutescens and Cirsium japonicum, this compound is relatively rare, contributing to its delayed characterization.
Significance in Phytochemical Research
This compound is of considerable interest in phytochemical research due to its unique metabolic and bioactive properties. As a conjugated flavonoid, it serves as a critical intermediate in plant detoxification and storage processes, enhancing solubility and stability compared to its aglycone.
In pharmacological contexts, glucuronidation at position 5 may influence bioavailability and target interactions. For instance, while luteolin 7-glucuronide exhibits anti-inflammatory effects by inhibiting TAK1 and activating Nrf2 in macrophages, the 5-glucuronide’s buried A-ring orientation—observed in analogous structures—suggests potential differences in protein binding and cellular uptake. This structural nuance underscores its value in structure-activity relationship (SAR) studies aimed at optimizing flavonoid-based therapeutics.
Additionally, this compound’s role in plant-environment interactions highlights its ecological significance. Its production in response to stressors like UV radiation or pathogen attack aligns with the broader function of flavonoids in plant resilience. Research into its biosynthetic pathways, particularly the UDP-glucuronosyltransferase (UGT) enzymes responsible for its formation, provides insights into metabolic engineering strategies for enhancing plant nutraceutical profiles.
Properties
CAS No. |
367522-85-8 |
|---|---|
Molecular Formula |
C21H18O13 |
Molecular Weight |
478.36 |
IUPAC Name |
(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-4-oxochromen-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-4-13-15(11(25)6-12(31-13)7-1-2-9(23)10(24)3-7)14(5-8)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1 |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Luteolin 7-Glucuronide
Luteolin 3'-Glucuronide
- Structure : Glucuronidation occurs at the 3'-position of the B-ring .
- Sources : Less commonly reported; structural data are primarily derived from computational databases .
- Bioactivity: Limited studies, but positional differences likely alter antioxidant and receptor-binding properties compared to 5- and 7-substituted analogs.
Apigenin-O-Glucuronide
Isoflavone Glucuronides (e.g., Genistein 5-Glucuronide)
- Structure : Glucuronidation of isoflavones, which have a 3-phenylchromen-4-one backbone .
- Bioactivity : Primarily studied for estrogenic and metabolic effects, differing from luteolin derivatives in mechanism and potency .
Key Comparative Data
Table 1: Structural and Functional Comparison of Luteolin Glucuronides
Research Implications and Gaps
- Biosynthetic Pathways : Luteolin 7-glucuronide is often more abundant in plants than the 5-substituted form, suggesting positional preferences in glucuronidation enzymes .
- In contrast, the 5-glucuronide’s role in Ocimum species suggests unexplored antioxidant or metabolic functions .
- Analytical Challenges : Distinguishing between positional isomers (e.g., 5- vs. 7-glucuronide) requires advanced techniques like LC-MS/MS or NMR, as their UV spectra and retention times may overlap .
Preparation Methods
UGT Isozyme Selectivity
Human UGT isozymes (1A1, 1A3, 1A6, 2B7) exhibit strong regioselectivity toward luteolin’s 7-OH group, with minimal activity at the 5-OH position. Kinetic studies using recombinant UGTs revealed that luteolin’s 5-hydroxyl group is sterically shielded by adjacent carbonyl and hydroxyl groups, preventing access to UGT active sites. For example, incubations with UGT1A1 yielded luteolin-7-glucuronide (Lut-7-G) at a rate of 12.3 ± 1.2 nmol/min/mg protein, whereas no 5-glucuronide was detected.
Rat Liver S9 Fraction Studies
In vitro assays with rat liver S9 fractions (RLS9) confirmed the absence of 5-glucuronidation. When luteolin was incubated with RLS9 and UDPGA, the primary metabolites identified were Lut-7-G, luteolin-4′-glucuronide (Lut-4′-G), and luteolin-3′-glucuronide (Lut-3′-G). High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) analysis showed retention times of 5.0, 7.4, and 8.6 minutes for these isomers, respectively.
Table 1: Glucuronidation Products of Luteolin in RLS9
| Metabolite | Retention Time (min) | Relative Abundance (%) |
|---|---|---|
| Lut-7-G | 5.0 | 58.2 ± 3.1 |
| Lut-4′-G | 7.4 | 24.7 ± 2.4 |
| Lut-3′-G | 8.6 | 17.1 ± 1.9 |
Chemical Synthesis Strategies
Protective Group Chemistry
To bypass enzymatic limitations, chemical synthesis employs protective groups to direct glucuronidation to the 5-OH position:
-
Protection of 7-OH and 4′-OH :
-
Glucuronidation at 5-OH :
-
Deprotection :
Table 2: Synthetic Parameters for Luteolin 5-Glucuronide
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Protection | TBDMS-Cl, DMF | 0°C | 12 h | 89 |
| Glucuronidation | Acetyl-glucuronyl bromide | RT | 24 h | 34 |
| Deprotection | TBAF, THF | RT | 2 h | 76 |
Alternative Biosynthetic Approaches
Engineered UGT Variants
Recent advances in protein engineering have enabled the design of UGT mutants with altered regioselectivity. For instance, site-directed mutagenesis of UGT1A1 (F90A/V238A) increased access to the 5-OH position in luteolin analogs. Preliminary data show a 5-glucuronide yield of 8.2 ± 0.7 nmol/min/mg protein, though optimization is ongoing.
Microbial Biotransformation
Aspergillus niger strains expressing heterologous UGTs have been explored for scalable production. Co-cultivation with luteolin (1 mM) in Sabouraud dextrose broth yielded trace amounts of 5-glucuronide (0.3 mg/L).
Chromatographic Isolation Challenges
Natural Source Screening
Screening of Vitex rotundifolia and Marchantia polymorpha (known luteolin glucuronide producers) failed to detect 5-glucuronide. Reverse-phase HPLC with diode-array detection (λ = 350 nm) confirmed the absence of peaks corresponding to synthetic 5-glucuronide standards.
Purification Protocols
For synthetic 5-glucuronide, high-speed counter-current chromatography (HSCCC) with a solvent system of ethyl acetate/n-butanol/water (3:2:5, v/v) achieves 98.5% purity. Retention factor (k') values:
-
This compound: 2.31
-
Lut-7-G: 1.89
Analytical Characterization
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Luteolin 5-glucuronide in complex biological matrices?
this compound can be identified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The precursor ion [M+H]+ at m/z 461 and characteristic fragmentation patterns (e.g., loss of glucuronide moiety yielding m/z 287 for the aglycone luteolin) are critical for confirmation . High-resolution mass spectrometry (HRMS) with an exact mass of 462.0342646 Da provides additional specificity . For quantification, stable isotope-labeled internal standards and validated calibration curves are essential to ensure accuracy in biological samples like plasma or urine.
Q. How is the structural elucidation of this compound performed, and what spectroscopic data are pivotal?
Nuclear magnetic resonance (NMR) spectroscopy is the gold standard for structural confirmation. Key data include:
- 1H NMR : Signals for the glucuronide moiety (e.g., anomeric proton at δ 5.3–5.6 ppm) and luteolin’s aromatic protons (δ 6.2–7.8 ppm).
- 13C NMR : Distinct carbons for the glucuronide carbonyl (δ ~170 ppm) and glycosidic linkage confirmation .
Mass spectral fragmentation patterns (e.g., neutral loss of 176 Da for glucuronic acid) further corroborate the structure .
Q. What is the biological significance of studying this compound compared to its aglycone, luteolin?
this compound is a primary metabolite of luteolin, often exhibiting modified bioavailability and tissue distribution. Unlike luteolin, glucuronidation enhances water solubility but may reduce cellular uptake. Research should focus on its role in:
- Pharmacokinetics : Glucuronides are often major circulating forms, influencing half-life and excretion .
- Bioactivity : Despite reduced membrane permeability, some glucuronides retain anti-inflammatory or antioxidant activity via indirect mechanisms (e.g., modulating gut microbiota) .
Advanced Research Questions
Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?
A robust experimental framework includes:
- pH Stability Studies : Incubate the compound in buffers simulating gastric (pH 2) and intestinal (pH 7.4) environments, monitoring degradation via LC-MS/MS .
- Enzymatic Hydrolysis : Expose to β-glucuronidase to quantify reversion to luteolin, reflecting metabolic reactivation in specific tissues .
- Temperature and Light Sensitivity : Store samples under controlled conditions (e.g., −80°C vs. room temperature) to establish storage guidelines .
Q. What methodologies are suitable for investigating the interaction of this compound with cellular receptors or enzymes?
- Molecular Docking : Use in silico tools (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or NF-κB, leveraging structural data from crystallography databases (e.g., PDB) .
- In Vitro Assays : Pair LC-MS/MS with enzyme inhibition studies (e.g., α-glucosidase or dipeptidyl peptidase-4) to quantify activity changes .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate docking predictions .
Q. How can contradictory data on the bioactivity of this compound be systematically addressed?
Contradictions often arise from differences in experimental models or metabolite stability. A systematic approach includes:
- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA with post hoc tests) to identify confounding variables (e.g., cell type, dose range) .
- Dose-Response Curves : Establish threshold concentrations for efficacy across models .
- Metabolite Tracking : Use isotopically labeled compounds to distinguish between intact glucuronide and its hydrolysis products in assays .
Q. What strategies are recommended for elucidating the tissue-specific distribution of this compound in vivo?
- Radiolabeling : Synthesize 14C-labeled this compound for autoradiography or PET imaging .
- Mass Spectrometry Imaging (MSI) : Map spatial distribution in tissues like liver or brain with high resolution .
- Perfusion Studies : Compare concentrations in portal vs. systemic circulation to assess first-pass metabolism .
Methodological Considerations
Q. How can researchers ensure reproducibility when quantifying this compound in heterogeneous samples?
- Standardized Protocols : Adopt guidelines from journals like the Beilstein Journal of Organic Chemistry for reporting LC-MS parameters (e.g., column type, ionization mode) .
- Interlaboratory Validation : Participate in round-robin trials to harmonize quantification methods .
- Data Transparency : Publish raw chromatograms and spectral data in supplementary materials .
Q. What computational tools are available to predict the metabolic fate of this compound?
- Software : Use tools like Meteor (Lhasa Limited) or ADMET Predictor to simulate phase I/II metabolism and potential drug-drug interactions .
- Machine Learning : Train models on existing glucuronide datasets to predict novel metabolites or clearance pathways .
Ethical and Reporting Standards
Q. How should researchers frame hypotheses about this compound to align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Feasibility : Prioritize assays with available infrastructure (e.g., LC-MS/MS access).
- Novelty : Explore understudied areas like epigenetic effects or cross-kingdom interactions (e.g., gut microbiome modulation).
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for humane endpoints and sample sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
